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Abstract

Dihydrotetrodecamycin is a naturally occurring polyketide antibiotic belonging to the tetronate
family of secondary metabolites. First isolated from the fermentation broth of Streptomyces
nashvillensis MJ885-mF8, this tetracyclic compound exhibits weak antimicrobial activity,
particularly against Pasteurella piscicida.[1][2] Its intricate molecular architecture, characterized
by a tetronate ring, a trans-fused decalin system, and a seven-membered oxygen heterocycle,
has made it a subject of interest in natural product chemistry and drug discovery. This guide
provides a comprehensive overview of the chemical structure and stereochemistry of
Dihydrotetrodecamycin, based on available spectroscopic and crystallographic data.

Chemical Structure

The molecular formula of Dihydrotetrodecamycin is C1sH240s.[3] Its structure is defined by a
complex tetracyclic framework. The core of the molecule consists of a trans-decalin ring
system, which is fused to a seven-membered ether ring. This, in turn, is connected to a
substituted tetronate ring.[3][4] The structure of Dihydrotetrodecamycin is closely related to
that of the more potent antibiotic, tetrodecamycin, from which it differs by the saturation of an
exocyclic methylene group on the tetronate moiety.[2]
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The formal IUPAC name for Dihydrotetrodecamycin is [3S-
(3R,5R,6S,6aR,10aR,11S,13R*)]-6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-3,11,13-
trimethyl-5,11-methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione.[5]
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Figure 1: 2D Chemical Structure of Dihydrotetrodecamycin.

Stereochemistry

Dihydrotetrodecamycin possesses a complex stereochemical profile with six contiguous
asymmetric centers, contributing to its unique three-dimensional shape.[3] The relative
stereochemistry of the molecule was initially determined by X-ray crystallography.[2]
Subsequent determination of the absolute configuration was achieved through the application
of the modified Mosher's method.[2]

Based on the formal IUPAC name, the absolute configurations of the chiral centers are
understood to be a mix of defined and relative stereochemistry. A definitive assignment of R/S
notation for all stereocenters requires further analysis of the primary literature.

Quantitative Data

A comprehensive analysis of the spectroscopic data is essential for the structural elucidation of
Dihydrotetrodecamycin. While the primary literature from the initial discovery contains
detailed spectroscopic information, this data is not readily available in public databases. The
following tables are placeholders for the quantitative data that would be extracted from the
original publication by Tsuchida et al. (1995).

Table 1: *H NMR Spectroscopic Data for Dihydrotetrodecamycin
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o Chemical Shift (5, o Coupling Constant
Position Multiplicity
ppm) (3, Hz)

Data not available in

accessible sources.

Table 2: 13C NMR Spectroscopic Data for Dihydrotetrodecamycin

Position Chemical Shift (6, ppm)

Data not available in accessible sources.

Table 3: Mass Spectrometry and Other Physicochemical Data

Parameter Value

Molecular Formula C18H2406

Molecular Weight 336.38 g/mol [3]

Mass Spectrum (m/z) Data not available in accessible sources.
Optical Rotation Data not available in accessible sources.
UV Amax Data not available in accessible sources.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and
structural determination of Dihydrotetrodecamycin. Detailed, step-by-step protocols are found

within the primary scientific literature.

Isolation and Purification

Dihydrotetrodecamycin was first isolated from the fermentation broth of Streptomyces
nashvillensis MJ885-mF8. The general workflow for its purification involves:
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Adsorption Chromatography: The fermentation broth is passed through a Diaion HP-20 resin
column to adsorb the target compounds.

Elution: The resin is then washed with a series of solvents to elute the adsorbed compounds.

Silica Gel Column Chromatography: The crude extract is further purified by silica gel column
chromatography using a gradient of organic solvents to separate Dihydrotetrodecamycin
from other metabolites.

Crystallization: The purified compound is then crystallized to yield a solid material suitable for
further analysis.
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Diagram 1: General workflow for the isolation of Dihydrotetrodecamycin.

Structure Elucidation
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The structure of Dihydrotetrodecamycin was elucidated using a combination of spectroscopic
and crystallographic techniques:

 NMR Spectroscopy: *H and 3C NMR, along with 2D NMR techniques (e.g., COSY, HMQC,
HMBC), were used to determine the planar structure and establish the connectivity of the
atoms.

e Mass Spectrometry: High-resolution mass spectrometry was employed to determine the
molecular formula.

o X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on crystalline
Dihydrotetrodecamycin to determine the relative stereochemistry of its chiral centers.[2]

o Modified Mosher's Method: To establish the absolute configuration of the stereocenters, the
modified Mosher's method was utilized. This chemical derivatization technique, followed by
'H NMR analysis of the resulting diastereomeric esters, allows for the unambiguous
assignment of the absolute stereochemistry.[2]

Biosynthesis and Mechanism of Action
Biosynthetic Pathway

The biosynthesis of the tetrodecamycin family of antibiotics, including
Dihydrotetrodecamycin, is orchestrated by a Type | polyketide synthase (PKS) gene cluster.
[6] The biosynthesis initiates with a glycerol-derived Cs unit to form the characteristic tetronate
ring. The polyketide backbone is assembled by the PKS modules. A key step in the formation of
the decalin ring system is believed to be an intramolecular Diels-Alder reaction, catalyzed by a
specific enzyme within the biosynthetic cluster.[4][6]

Polyketide Synthase (PKS) Pathway Post-PKS Modifications
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Diagram 2: Proposed biosynthetic pathway for Dihydrotetrodecamycin.

Putative Mechanism of Action

While Dihydrotetrodecamycin itself shows weak antimicrobial activity, the proposed
mechanism of action for the more active members of the tetrodecamycin family, such as
tetrodecamycin, is believed to involve covalent modification of a biological target. The exocyclic
methylene group on the tetronate ring of tetrodecamycin acts as a Michael acceptor, making it
susceptible to nucleophilic attack by residues such as cysteine in target proteins. This covalent
modification would lead to the inactivation of the protein and subsequent antimicrobial effects.
The absence of this exocyclic double bond in Dihydrotetrodecamycin likely accounts for its
reduced bioactivity.

Conclusion

Dihydrotetrodecamycin is a structurally complex natural product with a well-defined
tetracyclic framework and intricate stereochemistry. Its complete structural characterization has
been achieved through a combination of advanced spectroscopic and crystallographic
methods. While its biological activity is limited, it serves as an important member of the
tetrodecamycin family for understanding the structure-activity relationships within this class of
antibiotics. Further investigation into its biosynthetic pathway could open avenues for the
engineered production of novel and more potent analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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